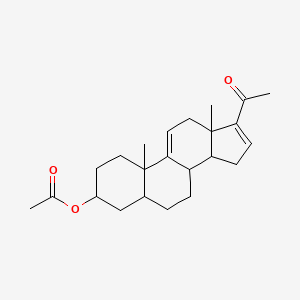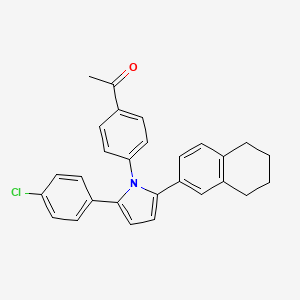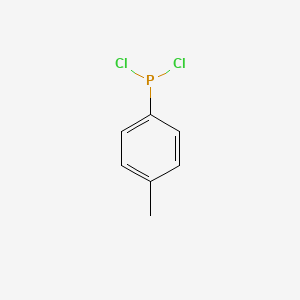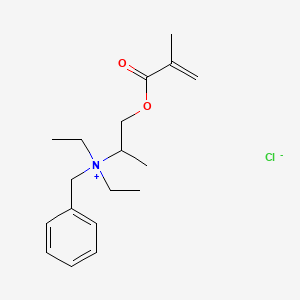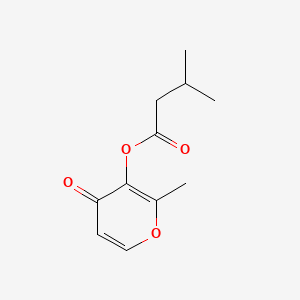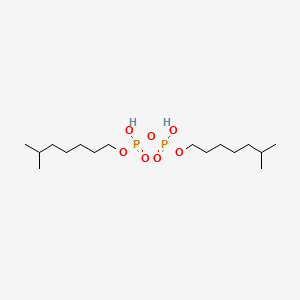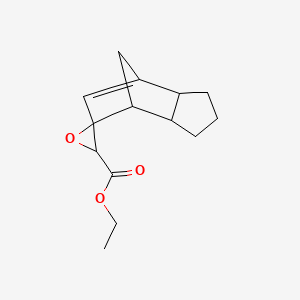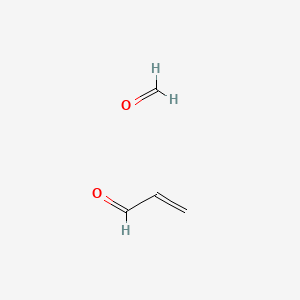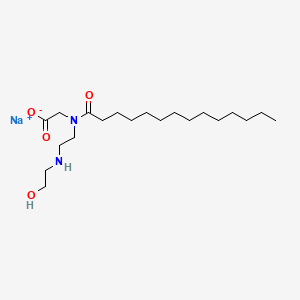
Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxotetradecyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxotetradecyl)glycinate is a synthetic compound that belongs to the class of glycinates. These compounds are known for their surfactant properties and are often used in various industrial and scientific applications. The unique structure of this compound allows it to interact with both hydrophilic and hydrophobic substances, making it a versatile agent in different formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxotetradecyl)glycinate typically involves the reaction of glycine with a long-chain fatty acid derivative. The process may include the following steps:
Esterification: The fatty acid is first esterified with an alcohol to form an ester.
Amidation: The ester is then reacted with an amine, such as 2-(2-hydroxyethylamino)ethylamine, under controlled conditions to form the amide.
Neutralization: The resulting amide is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and the properties of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxotetradecyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxotetradecyl)glycinate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell culture and molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and drug delivery applications.
Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.
Mécanisme D'action
The mechanism of action of Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxotetradecyl)glycinate involves its interaction with molecular targets such as cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium lauroyl sarcosinate
- Sodium cocoyl glycinate
- Sodium myristoyl sarcosinate
Uniqueness
Compared to similar compounds, Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxotetradecyl)glycinate offers unique properties such as enhanced stability and specific interactions with biological membranes. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
94087-03-3 |
|---|---|
Formule moléculaire |
C20H39N2NaO4 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
sodium;2-[2-(2-hydroxyethylamino)ethyl-tetradecanoylamino]acetate |
InChI |
InChI=1S/C20H40N2O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(24)22(18-20(25)26)16-14-21-15-17-23;/h21,23H,2-18H2,1H3,(H,25,26);/q;+1/p-1 |
Clé InChI |
KJGKTVJIUNIWDM-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCC(=O)N(CCNCCO)CC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





